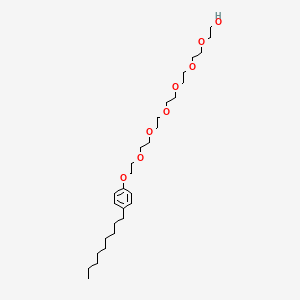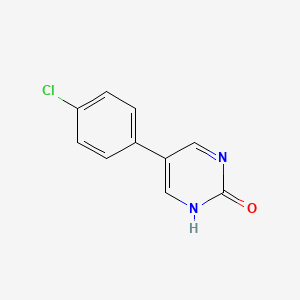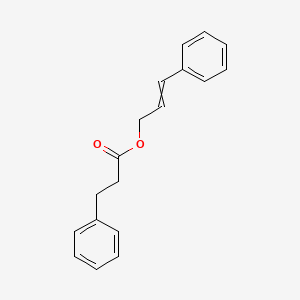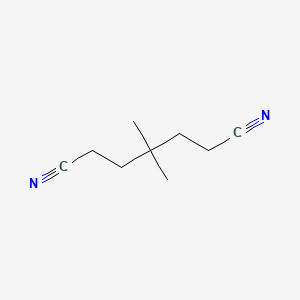
Bis(3-chlorophenyl)methanamine
Overview
Description
“Bis(3-chlorophenyl)methanamine” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 252.14 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H11Cl2N/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H,16H2 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a liquid compound with a molecular weight of 252.14 . It is stored at a temperature of 4°C .Scientific Research Applications
Photocytotoxic Properties
Bis(3-chlorophenyl)methanamine derivatives have been studied for their photocytotoxic properties. Iron(III) complexes containing this compound exhibit significant photocytotoxicity under red light (600-720 nm) in various cell lines, inducing apoptosis and generating reactive oxygen species. This property makes them potential candidates for therapeutic applications in cancer treatment (Basu et al., 2014).
Asymmetric Synthesis
In the field of asymmetric synthesis, this compound derivatives have been used to catalyze reactions efficiently. For example, Trost's bis-ProPhenol dinuclear zinc complexes, which include derivatives of this compound, have been used to catalyze the asymmetric Friedel-Crafts amidoalkylation of indoles with aryl aldimines, producing 3-indolyl methanamine derivatives with high yields and enantiomeric ratios (Wang et al., 2011).
Antitumor Activity
This compound derivatives have also been synthesized for their potential antitumor activity. These derivatives, particularly the bis-methanamines, have shown attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines. This research opens avenues for developing new therapeutic agents for cancer treatment (Károlyi et al., 2012).
Crystal Structure and Synthesis
The crystal structure and synthesis of new this compound derivatives have been a subject of study. These derivatives have been synthesized and characterized using various spectroscopic techniques, contributing to the understanding of their structural and electronic properties (Dong & Huo, 2009).
Photo-induced Oxidation
The photochemistry of this compound derivatives has been explored, particularly in the context of photo-induced oxidation. Studies have shown that these compounds can undergo enhancement of the rate of outer sphere electron transfer to generate reactive oxygen species, which could be relevant for applications in photocatalysis or phototherapy (Draksharapu et al., 2012).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bis(3-chlorophenyl)methanamine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy could be influenced by factors such as the physiological state of the cells and the presence of other drugs.
Properties
IUPAC Name |
bis(3-chlorophenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGCKTCICNCRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253045 | |
| Record name | 3-Chloro-α-(3-chlorophenyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286947-81-7 | |
| Record name | 3-Chloro-α-(3-chlorophenyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286947-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-α-(3-chlorophenyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B3050701.png)

![3-Azabicyclo[3.3.1]nonane](/img/structure/B3050704.png)




![2-(Cyclohexyldisulfanyl)Benzo[D]Thiazole](/img/structure/B3050713.png)



![2-[(Prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B3050720.png)
